molecular formula C6416H9874N1688O1987S44 B1143277 Rituximab CAS No. 174722-31-7

Rituximab

Cat. No.: B1143277
CAS No.: 174722-31-7
M. Wt: Unspecified
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .

Industrial Production Methods

The industrial production of this compound involves several key steps:

Chemical Reactions Analysis

Types of Reactions

Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .

Mechanism of Action

Rituximab exerts its effects by binding to the CD20 antigen on the surface of B cells. This binding triggers several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rituximab

This compound was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .

Biological Activity

Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen, predominantly expressed on B cells. This compound has been instrumental in treating various B-cell malignancies and autoimmune diseases. Its biological activity is primarily mediated through mechanisms such as complement-mediated cytotoxicity (CMC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

1. Complement-Mediated Cytotoxicity (CMC)
this compound binding to CD20 activates the complement system, leading to the formation of the membrane attack complex that lyses target B cells. This process is crucial for its antitumor efficacy, particularly in non-Hodgkin lymphoma (NHL) models.

2. Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC involves the recruitment of immune effector cells that recognize and kill this compound-coated B cells. Studies indicate that neutrophils play a significant role in this process, utilizing Fcγ receptors to mediate cytotoxic effects against tumor cells . In murine models, the absence of neutrophils significantly reduced this compound's effectiveness in controlling lymphoma growth .

3. Induction of Apoptosis
this compound can also induce direct apoptosis in B cells through poorly understood signaling pathways. This effect is less prominent compared to CMC and ADCC but contributes to the overall therapeutic action of the drug .

Clinical Efficacy

This compound has demonstrated efficacy across various clinical settings:

  • Non-Hodgkin Lymphoma (NHL) : this compound has been pivotal in treating NHL, with combinations like R-CHOP (this compound, cyclophosphamide, doxorubicin, vincristine, and prednisone) showing high response rates. A study reported an objective response rate (ORR) of 81% with this regimen .
  • Autoimmune Diseases : In conditions like pemphigus vulgaris and systemic lupus erythematosus (SLE), this compound has shown promising results. For instance, a case series indicated that all patients with pemphigus treated with this compound had a favorable clinical response over 18 months .

Case Studies

Case Study 1: Pemphigus Vulgaris
A study involving 12 patients treated with this compound showed significant clinical improvement, with most patients achieving complete or partial responses after treatment. The therapy was well-tolerated with minimal adverse effects reported .

Case Study 2: Non-Hodgkin Lymphoma
In a comprehensive analysis of NHL patients receiving this compound, it was found that long-term treatment led to sustained remission in a significant proportion of patients. The study highlighted the importance of ADCC mediated by neutrophils in enhancing treatment outcomes .

Table 1: Summary of Key Studies on this compound's Efficacy

StudyPopulationTreatment RegimenObjective Response RateComments
SLE PatientsThis compound vs PlaceboNot significant overall; beneficial in specific subgroupsFocused on BILAG scores
Pemphigus PatientsThis compound 375 mg/m² weekly for 4 weeks100% response rateLong-term follow-up showed sustained remission
NHL PatientsR-CHOP regimen81% ORRCombination therapy showed superior efficacy

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying rituximab's mechanisms in autoimmune diseases?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • Population: "In patients with rheumatoid arthritis (RA)..."
  • Intervention: "...how does this compound-mediated B-cell depletion..."
  • Comparison: "...compared to TNF-α inhibitors..."
  • Outcome: "...affect immunoglobulin levels over 12 months?"
    Ensure the question addresses gaps in existing literature, such as conflicting efficacy data in systemic lupus erythematosus (SLE) trials versus observational studies .

Q. What are key considerations for designing a robust experimental protocol for this compound trials?

  • Methodological Answer :

  • Controls : Include placebo or active comparators (e.g., methotrexate) to isolate this compound-specific effects.
  • Endpoints : Define primary (e.g., relapse rate reduction) and secondary endpoints (e.g., B-cell repopulation kinetics) aligned with regulatory standards.
  • Safety Monitoring : Plan for frequent immunoglobulin (IgG/IgM) level assessments and viral reactivation screening (e.g., JC virus, CMV) due to immunosuppressive risks .
  • Ethical Compliance : Adhere to protocols for informed consent, data protection (GDPR), and post-trial care .

Q. How should researchers handle data collection and analysis in this compound studies?

  • Methodological Answer :

  • Source Data : Maintain detailed records of laboratory parameters (CBC, CRP), infusion schedules, and adverse events using standardized templates .
  • Statistical Methods : Use Kaplan-Meier analysis for time-to-event outcomes (e.g., relapse-free survival) and mixed-effects models for longitudinal B-cell depletion data .
  • Negative Data : Report non-significant findings (e.g., lack of SLE efficacy in RCTs) to avoid publication bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across autoimmune diseases?

  • Methodological Answer : Conduct systematic reviews with meta-regression to identify heterogeneity sources. For example:

  • Subgroup Analysis: Stratify by disease severity (e.g., refractory vs. early-stage SLE) or biomarker status (e.g., anti-dsDNA titers).
  • Mechanistic Studies: Use flow cytometry to compare B-cell depletion depth between responders and non-responders .
  • Real-World Evidence: Leverage registries to assess long-term outcomes not captured in RCTs .

Q. What methodologies are optimal for studying this compound's long-term safety profile?

  • Methodological Answer :

  • Longitudinal Cohorts : Track hypogammaglobulinemia incidence using time-to-event analysis and adjust for confounders (e.g., prior immunosuppressant use) .
  • Viral Reactivation Monitoring : Implement quantitative PCR for latent viruses (BK, EBV) at predefined intervals (e.g., weeks 0, 12, 26) .
  • Risk-Benefit Modeling : Use Markov models to weigh infection risks against disease-modifying benefits in specific populations .

Q. How can ethical challenges in this compound trials (e.g., placebo use, vulnerable populations) be addressed?

  • Methodological Answer :

  • Placebo Justification : Apply the Declaration of Helsinki criteria—use placebo only if no proven intervention exists (e.g., rare autoimmune conditions) .
  • Inclusivity : Ensure underrepresented groups (e.g., pediatric patients) are included, with tailored consent processes .
  • Data Transparency : Pre-register trials on ClinicalTrials.gov and share anonymized datasets via repositories .

Q. What experimental approaches validate this compound biosimilarity in preclinical/clinical studies?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Compare AUC, Cmax, and B-cell depletion kinetics between biosimilars and originators .
  • Immunogenicity Testing : Assess anti-drug antibody rates using bridging ELISA assays.
  • Real-World Comparators : Use propensity score matching to evaluate effectiveness in insurance-mandated biosimilar cohorts .

Q. Methodological Resources

  • Data Analysis : PRISMA guidelines for systematic reviews , CONSORT for RCT reporting .
  • Ethical Compliance : ICH-GCP standards , GDPR for data protection .
  • Mechanistic Tools : Single-cell RNA sequencing for B-cell heterogeneity analysis , cytokine multiplex assays .

Properties

CAS No.

174722-31-7

Molecular Formula

C6416H9874N1688O1987S44

Molecular Weight

Unspecified

Synonyms

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

Origin of Product

United States

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